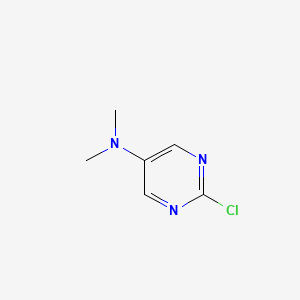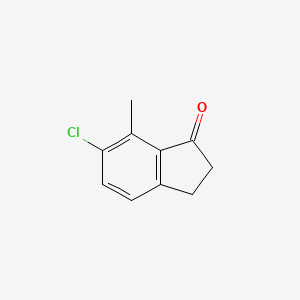
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an acetyloxy group at the 4-position of the naphthalenecarboxylic acid structure
Wirkmechanismus
Target of Action
It’s worth noting that related compounds such as 2-naphthoic acid have been identified as noncompetitive n-methyl-d-aspartate (nmda) receptor inhibitors .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of liquid crystal polymers (lcps) like vectra . The acidolysis mechanism for LCP polycondensation is a complex blend of mechanisms .
Biochemical Pathways
The biochemical degradation pathways of naphthalene-degrading cultures reveal that 2-naphthoic acid is a central metabolite . Naphthalene is activated by the addition of a C1-unit to generate 2-naphthoic acid . The 2-naphthoic acid formed is proposed to be activated to 2-naphthoyl-coenzyme A (NCoA), an important intermediate in the anaerobic naphthalene degradation pathway .
Result of Action
Its role in the synthesis of lcps like vectra is well-established .
Action Environment
The action environment of 4-Acetoxy-2-naphthoic acid is typically in the context of chemical reactions, particularly in the synthesis of LCPs . Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- typically involves the acetylation of 2-naphthalenecarboxylic acid. One common method is the reaction of 2-naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, yielding 2-naphthalenecarboxylic acid, 4-hydroxy-.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid: Lacks the acetyloxy group and has different chemical reactivity and applications.
4-Hydroxy-2-naphthalenecarboxylic acid:
2-Naphthalenecarboxylic acid, 4-methoxy-: Features a methoxy group instead of an acetyloxy group, resulting in distinct reactivity and applications.
Eigenschaften
IUPAC Name |
4-acetyloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJOBQQWXLXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)






![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)

![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)


